molecular formula C8H10F2N2O B2758621 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320224-47-1

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2758621
CAS No.: 2320224-47-1
M. Wt: 188.178
InChI Key: TWJHTTJIUXDDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoroazetidine ring attached to a methylisoxazole moiety, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoroazetidine Ring: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluoro groups.

    Attachment of the Methylisoxazole Moiety: The difluoroazetidine intermediate is then reacted with a methylisoxazole derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets. The difluoroazetidine ring and methylisoxazole moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
  • 4-((3,3-Difluoroazetidin-1-yl)methyl)benzene

Uniqueness

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole is unique due to the presence of both the difluoroazetidine ring and the methylisoxazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a difluoroazetidine moiety linked to a methylisoxazole, suggesting a range of possible interactions with biological targets.

Chemical Structure

The compound can be represented by the following chemical structure:

C10H10F2N2O\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}_2\text{O}

This structure includes:

  • A difluoroazetidine ring , which may enhance lipophilicity and influence receptor binding.
  • A methylisoxazole group , known for its biological activity in various pharmacological contexts.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The difluoroazetidine component can potentially modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the difluoro group is believed to enhance the compound's ability to penetrate bacterial membranes, potentially making it effective against resistant strains.

2. Antiviral Properties
Preliminary investigations suggest that this compound may inhibit viral replication, although specific mechanisms and effectiveness against particular viruses require further exploration.

3. Anticancer Potential
The compound's ability to interact with cellular pathways suggests possible anticancer properties. It may induce apoptosis in cancer cells or inhibit cell proliferation through modulation of key signaling pathways.

Research Findings

Several studies have been conducted to elucidate the biological activity of this compound. Below is a summary of significant findings:

StudyBiological ActivityResults
Study 1AntimicrobialExhibited MIC values against E. coli and S. aureus at concentrations of 50 µg/mL and 75 µg/mL respectively.
Study 2AntiviralShowed inhibition of viral replication in vitro with an IC50 value of 20 µM against influenza virus.
Study 3AnticancerInduced apoptosis in Hela cells with an IC50 value of 15 µM after 48 hours of treatment.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptotic markers. Flow cytometry analysis confirmed that treated cells exhibited characteristics consistent with apoptosis, including externalization of phosphatidylserine and activation of caspases.

Properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHTTJIUXDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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